molecular formula C20H15BrN4O2 B11294502 Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11294502
M. Wt: 423.3 g/mol
InChI Key: OMBCSXAGJTZRLX-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that features a unique imidazo[1,2-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . The reaction conditions often involve the use of catalysts like transition metals or metal-free oxidation and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine compounds .

Mechanism of Action

Properties

Molecular Formula

C20H15BrN4O2

Molecular Weight

423.3 g/mol

IUPAC Name

methyl 2-[[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C20H15BrN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3

InChI Key

OMBCSXAGJTZRLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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